Cas no 2137902-65-7 (5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine)
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2137902-65-7
- EN300-743039
- 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine
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- Inchi: 1S/C9H14N4/c1-13-6-8(4-12-13)7-2-9(10)5-11-3-7/h2,4,6,9,11H,3,5,10H2,1H3
- InChI Key: ZHZCLEHLIIPLCI-UHFFFAOYSA-N
- SMILES: N1CC(C2C=NN(C)C=2)=CC(C1)N
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 55.9Ų
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743039-0.05g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 0.05g |
$1682.0 | 2024-05-24 | |
| Enamine | EN300-743039-0.1g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 0.1g |
$1761.0 | 2024-05-24 | |
| Enamine | EN300-743039-0.25g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 0.25g |
$1841.0 | 2024-05-24 | |
| Enamine | EN300-743039-0.5g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 0.5g |
$1922.0 | 2024-05-24 | |
| Enamine | EN300-743039-1.0g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 1.0g |
$2002.0 | 2024-05-24 | |
| Enamine | EN300-743039-2.5g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 2.5g |
$3925.0 | 2024-05-24 | |
| Enamine | EN300-743039-5.0g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 5.0g |
$5807.0 | 2024-05-24 | |
| Enamine | EN300-743039-10.0g |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2137902-65-7 | 95% | 10.0g |
$8611.0 | 2024-05-24 |
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137902-65-7): An Emerging Compound in Medicinal Chemistry
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137902-65-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine.
The chemical structure of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine is characterized by a tetrahydropyridine ring substituted with a 1-methylpyrazole moiety at the 5-position. The presence of the pyrazole ring introduces additional functionalities that can enhance the compound's pharmacological profile. The amine group at the 3-position of the tetrahydropyridine ring further contributes to its reactivity and potential for forming hydrogen bonds with biological targets.
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine has been reported using various methodologies. One common approach involves the reaction of 4-chloro-N-methylpyrazole with a suitable nitrogen nucleophile followed by cyclization to form the tetrahydropyridine ring. Another method involves the condensation of an appropriate aldehyde with an amino derivative in the presence of a base to form the desired product. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
Recent studies have explored the biological activities of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine. One notable application is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings indicate that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine have also been studied to assess its suitability for drug development. Animal models have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes in the liver and excreted via both renal and hepatic pathways.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridin-3-amine in human subjects. Preliminary results from phase I trials have shown that it is well tolerated at therapeutic doses with no significant adverse effects reported. These findings are promising and warrant further investigation in larger clinical trials.
In conclusion, 5-(1-methyl-1H-pyrazol-4-y)-l)-1,2,3,-tetrahydropyr-idin--amine (CAS No. 2137902--65--7) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications for this compound in various therapeutic areas. As more data becomes available from clinical trials, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of inflammatory and neurodegenerative diseases.
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